NBOMe-mescaline

Catalog No.
S13239142
CAS No.
1354632-01-1
M.F
C19H25NO4
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NBOMe-mescaline

CAS Number

1354632-01-1

Product Name

NBOMe-mescaline

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(3,4,5-trimethoxyphenyl)ethanamine

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C19H25NO4/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-17(22-2)19(24-4)18(12-14)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3

InChI Key

USPSMWCGHVXKMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC(=C(C(=C2)OC)OC)OC

NBOMe-mescaline, also known as mescaline-NBOMe or N-(2-methoxybenzyl)-3,4,5-trimethoxyphenethylamine, is a synthetic derivative of mescaline, a naturally occurring psychedelic compound found in various cacti such as peyote. This compound belongs to the class of N-benzylphenethylamines, which are known for their potent psychoactive properties. As a partial agonist of serotonin receptors, particularly the 5-HT2A receptor, NBOMe-mescaline exhibits hallucinogenic effects similar to those of other psychedelics like lysergic acid diethylamide and psilocybin. It is characterized by its structural modification that enhances its potency and lipophilicity compared to its parent compound, mescaline .

. It can be synthesized through reductive alkylation of mescaline with 2-methoxybenzaldehyde. This process can be carried out stepwise by first forming an imine and subsequently reducing it using sodium borohydride or via direct reaction with sodium triacetoxyborohydride. An alternative method allows for the synthesis without isolating mescaline by employing a one-pot reaction involving 3,4,5-trimethoxyphenylacetonitrile and Lithium Aluminium Hydride as a reducing agent .

The synthesis methods for NBOMe-mescaline can be summarized as follows:

  • Reductive Alkylation:
    • Stepwise Method: Formation of an imine from mescaline and 2-methoxybenzaldehyde followed by reduction.
    • Direct Method: Reaction with sodium triacetoxyborohydride.
  • One-Pot Reaction:
    • Utilization of 3,4,5-trimethoxyphenylacetonitrile with Lithium Aluminium Hydride to bypass the need for isolated mescaline .

NBOMe-mescaline is primarily used in research contexts due to its psychedelic properties and interaction with serotonin receptors. While it has gained popularity in recreational settings as a hallucinogenic substance, its use is often accompanied by significant risks including acute toxicity and potential for fatal outcomes. As such, it serves as both a subject of pharmacological research and a cautionary example in discussions about new psychoactive substances .

Studies have indicated that NBOMe-mescaline interacts significantly with serotonin receptors, particularly influencing the 5-HT2A receptor pathways which are critical for its hallucinogenic effects. Research has shown that these compounds can lead to increased neurotoxicity and cytotoxicity in vitro when compared to their non-modified counterparts. The presence of the N-benzyl moiety enhances their ability to cross the blood-brain barrier, which may contribute to their heightened psychoactive effects .

NBOMe-mescaline shares structural similarities with several other compounds in the phenethylamine class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePotency (5-HT2A)Notable Effects
MescalineNaturally occurringModerateHallucinogenic effects
25B-NBOMeSynthetic derivativeHighStrong hallucinogenic effects
25I-NBOMeSynthetic derivativeVery HighExtreme visual hallucinations
2C-BNaturally occurringModerateEuphoria and mild hallucinations
2C-INaturally occurringModerateVisual distortions

Uniqueness of NBOMe-mescaline:

  • It has a unique structural modification that allows it to exhibit different potency levels compared to other derivatives.
  • Its pharmacological profile indicates it is one of the least potent among the N-benzyl phenethylamines but still retains significant psychoactive properties .

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

331.17835828 g/mol

Monoisotopic Mass

331.17835828 g/mol

Heavy Atom Count

24

UNII

NS6YSG7F4H

Wikipedia

NBOMe-mescaline

Dates

Modify: 2024-08-10

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